PDE7A Inhibitory Potency of 3,4-Dimethyl-N-(2-methylpropyl)benzamide: Nanomolar Affinity Differentiation
3,4-Dimethyl-N-(2-methylpropyl)benzamide demonstrates high-affinity inhibition of human PDE7A with an IC50 of 1.4 nM [1]. In contrast, the same compound shows substantially weaker inhibition against PDE3A (IC50: 1.3 × 10³ nM) and PDE5A (IC50: 3.1 × 10³ nM) [1], establishing a selectivity window exceeding 900-fold for PDE7A over these off-target phosphodiesterases. This selectivity profile is quantitatively defined and directly applicable for experimental design where isoform-specific PDE7A modulation is required.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.4 nM (PDE7A) |
| Comparator Or Baseline | IC50 = 1.3 × 10³ nM (PDE3A); IC50 = 3.1 × 10³ nM (PDE5A) |
| Quantified Difference | ~928-fold selectivity for PDE7A over PDE3A; ~2,214-fold selectivity over PDE5A |
| Conditions | Recombinant human PDE7A expressed in insect cells; [³H]cAMP hydrolysis assay; 30 min incubation; scintillation counting |
Why This Matters
Procurement of this specific compound is essential for PDE7A-targeted studies because generic benzamides lack this defined, quantifiable isoform selectivity profile, ensuring reproducible, target-specific experimental outcomes.
- [1] BindingDB BDBM50068286 / ChEMBL3403373. Inhibition of human PDE7A, PDE3A, and PDE5A by 3,4-dimethyl-N-(2-methylpropyl)benzamide. View Source
